molecular formula C8H9N3O B11048959 1,3-Dicyano-2,2-dimethylcyclopropanecarboxamide

1,3-Dicyano-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B11048959
M. Wt: 163.18 g/mol
InChI Key: QXSCRHNKTOUOFO-UHFFFAOYSA-N
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Description

1,3-Dicyano-2,2-dimethylcyclopropanecarboxamide is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of two cyano groups and a carboxamide group attached to a dimethylcyclopropane ring. Its unique structure makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyano-2,2-dimethylcyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropanecarboxamide with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the bromide by the cyano group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyano-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dicyano-2,2-dimethylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-dicyano-2,2-dimethylcyclopropanecarboxamide involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dicyano-2,2-dimethylcyclopropanecarboxamide is unique due to its cyclopropane ring structure combined with two cyano groups and a carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1,3-dicyano-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C8H9N3O/c1-7(2)5(3-9)8(7,4-10)6(11)12/h5H,1-2H3,(H2,11,12)

InChI Key

QXSCRHNKTOUOFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#N)C(=O)N)C#N)C

Origin of Product

United States

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